molecular formula C12H25ClN2O B1382554 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride CAS No. 1803570-41-3

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

Cat. No.: B1382554
CAS No.: 1803570-41-3
M. Wt: 248.79 g/mol
InChI Key: GGPLCFGIRDCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O and its molecular weight is 248.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Studies

  • Crystal Structure Analysis : The study of similar compounds, such as 2-ethylpentanamide, has involved crystal structure analysis to understand their molecular formation and interactions (Nichol & Clegg, 2011).
  • Amino-Alcohol Ligands Synthesis : Research has been conducted on the synthesis of amino-alcohol ligands like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, which may have relevance in understanding the chemical properties of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (de Sousa et al., 2010).

Chemical Properties and Interactions

  • Molar Refraction and Polarizability Studies : Similar compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride have been studied for their molar refraction and polarizability, which are important for understanding the interaction of these molecules with light and other substances (Sawale et al., 2016).
  • Cycloaddition and Synthesis Reactions : Research on the synthesis and reactions of ethyl 2-chloro-2-ethoxyacetate and 2-chloro-2-ethoxyacetyl chloride provides insights into the chemical behavior and potential applications in the synthesis of similar compounds like this compound (Bach et al., 1994).

Pharmaceutical Research and Development

  • Synthesis of Peptide Nucleic Acid Intermediates : Ethyl N-[(2-Boc-amino)ethyl]glycinate, a similar compound, has been synthesized for use as an intermediate in peptide nucleic acid synthesis, demonstrating potential pharmaceutical applications (Viirre & Hudson, 2003).
  • Local Anesthetic Activity : Similar compounds like ortho-(Cyclopentyl)-aniline derivatives have been synthesized and evaluated for their local anesthetic activity, suggesting potential medical applications for this compound (Gataullin et al., 2001).

Properties

IUPAC Name

2-amino-N-cyclopentyl-N-ethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-7-11(13)12(15)14(4-2)10-8-5-6-9-10;/h10-11H,3-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLCFGIRDCHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
Reactant of Route 3
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
Reactant of Route 4
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
Reactant of Route 5
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
Reactant of Route 6
2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.